6-chloro-N-octylpyrimidin-4-amine
Description
Properties
IUPAC Name |
6-chloro-N-octylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN3/c1-2-3-4-5-6-7-8-14-12-9-11(13)15-10-16-12/h9-10H,2-8H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWHMEMANZHCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
While specific information on the applications of "6-chloro-N-octylpyrimidin-4-amine" is limited, research on related compounds can provide insights.
Pyrimidine Derivatives:
- Antimicrobial Agents Pyrimidines have demonstrated in vitro antimicrobial activity against DNA and RNA viruses, and various pyrimidine analogs possess antibacterial, antifungal, and antiviral properties .
- Antifolates 2-Amino-4-hydroxypyrimidines act as folic acid antagonists, leading to the synthesis of 2,4-diaminopyrimidines as dihydrofolate reductase (DHFR) inhibitors .
- Other Activities Pyrimidines exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antihypertensive, antipyretic, antidiabetic, antiallergic, anticonvulsant, antioxidant, antihistaminic, herbicidal, and anticancer activities, along with potential central nervous system (CNS) depressant properties .
Examples of Pyrimidine Derivatives and Their Applications:
- Brodiprim: An effective antibacterial compound .
- Iclaprim: A selective dihydrofolate inhibitor active against methicillin-, TMP-, and vancomycin-resistant strains .
- Trimethoprim: An antibacterial drug that selectively inhibits bacterial DHFR .
Chemical Properties and Hazards:
- 6-Chloro-N-methylpyrimidin-4-amine: This compound is harmful if swallowed and causes skin irritation .
- 6-Chloropyridazin-4-amine: Similar hazards exist, including being harmful if swallowed and causing skin and serious eye irritation, and may cause respiratory irritation .
Reactions and Synthesis:
- Various synthetic approaches involve chloro groups in pyrimidine derivatives for in vitro antimicrobial activity .
- Reacting compound 310 with ethyl 2-chloro-3-oxobutanoate yields intermediate 311, which is then treated with Br(CH2)3Br under reflux .
- Substituted thiophenols are reacted with KOH and ethanol, then with β-chloropropionic acid, and cyclized to afford thiochroman-4-ones .
Potential Biological Activities:
- 4-Aminonaphthalene-1,2-dione derivatives have shown cytotoxic effects against certain cancer cell lines.
- Its anticancer activity is attributed to its ability to inhibit topoisomerase-II, disrupting DNA replication and leading to cell death.
Mechanism of Action
The mechanism by which 6-chloro-N-octylpyrimidin-4-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The octyl group enhances the compound's lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Molecular Properties
The substitution pattern on the pyrimidine ring dictates physicochemical and biological properties. Below is a comparative analysis with key analogs:
Key Observations:
- Lipophilicity : The octyl chain in this compound significantly increases logP compared to methyl or dimethyl analogs, suggesting improved membrane permeability but reduced aqueous solubility .
- Electronic Effects: Methylthio (C2) and nitro groups (e.g., in 6-chloro-N-(5-methyl-1H-pyrazol-3-yl)-2-(4-nitrophenoxy)pyrimidin-4-amine, CAS 1644443-47-9) introduce electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions .
- Steric Effects : Bulkier substituents like cyclopropyl or benzyl groups may hinder binding to enzymatic active sites compared to linear alkyl chains .
Biological Activity
6-Chloro-N-octylpyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H17ClN4
- Molecular Weight : 256.75 g/mol
- Chemical Structure : The compound features a pyrimidine ring substituted with a chlorine atom and an octyl group.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating its efficacy against various bacterial strains found the following Minimum Inhibitory Concentrations (MICs):
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections.
Antiparasitic Activity
The compound has also been investigated for its antiparasitic effects, particularly against malaria. A structure-activity relationship (SAR) study indicated that modifications to the pyrimidine ring can enhance antimalarial activity. The compound demonstrated an EC50 value of 50 nM against Plasmodium falciparum, indicating potent activity compared to other derivatives in the series .
Anti-inflammatory Effects
In addition to its antimicrobial and antiparasitic properties, this compound has shown promise as an anti-inflammatory agent. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Case Study 1: Efficacy Against Resistant Strains
A recent study evaluated the efficacy of this compound against drug-resistant strains of Plasmodium falciparum. The compound maintained its potency even against strains resistant to traditional antimalarial drugs, making it a candidate for further development in combating malaria resistance.
Case Study 2: Safety Profile Assessment
A safety profile assessment conducted in animal models indicated that this compound exhibited low toxicity at therapeutic doses. No significant adverse effects were observed in subjects treated with the compound over extended periods, supporting its potential for clinical applications .
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) on 4,6-Dichloropyrimidine
- Reagents and Conditions : The reaction typically involves stirring 4,6-dichloropyrimidine with one equivalent of octylamine in an aprotic solvent such as tetrahydrofuran (THF) or ethanol at mild temperatures (around 30 °C) for 12–24 hours.
- Mechanism : The lone pair on the nitrogen of octylamine attacks the electrophilic carbon bearing the 4-chlorine substituent, displacing the chlorine via an SNAr mechanism.
- Selectivity : The 6-chlorine remains unreacted due to steric and electronic factors, allowing for selective mono-substitution.
Purification
- After completion, the reaction mixture is subjected to chromatographic separation, typically column chromatography, to isolate 6-chloro-N-octylpyrimidin-4-amine from unreacted starting materials and possible di-substituted byproducts.
- Crystallization from suitable solvents may further purify the compound.
Research Findings and Data
A study focusing on pyrimidine derivatives, including this compound analogues, reported the following:
| Parameter | Details |
|---|---|
| Starting material | 4,6-Dichloropyrimidine |
| Nucleophile | Octylamine |
| Solvent | THF, ethanol |
| Temperature | ~30 °C |
| Reaction time | 18 hours (typical) |
| Purification | Column chromatography, recrystallization |
| Yield | Moderate to good (typically 60-85%) |
| Selectivity | High for 4-substitution, 6-chloro retained |
These conditions were adapted from protocols used in the synthesis of pyrimidine-based dynamin inhibitors and related compounds, where the selective substitution at the 4-position was critical.
Comparative Analysis of Alkyl Chain Length Effects
Research indicates that the length of the alkyl chain on the amine substituent affects both the reaction kinetics and biological activity of the resulting pyrimidine amines. For example, extending the alkyl chain from hexyl to octyl improves certain biological activities without significantly complicating synthesis.
| Alkyl Chain Length | Dynamin Inhibition IC50 (µM) | Notes on Synthesis |
|---|---|---|
| Hexyl (C6) | 31–50 | Moderate activity, straightforward synthesis |
| Octyl (C8) | 11–15 | Improved activity, similar synthetic approach |
| Decyl (C10) | 7.4–9.3 | Higher activity, slightly more hydrophobic |
| Dodecyl (C12) | 4.8–7.3 | Plateau in activity, synthesis complexity increases |
The octyl chain provides a balance between synthetic accessibility and biological efficacy.
Notes on Alternative Synthetic Approaches
- Metalation and Subsequent Functionalization : Advanced methods involve regioselective metalation of pyrimidines using frustrated Lewis pairs (e.g., BF3·OEt2 with hindered magnesium or zinc amide bases) to functionalize the pyrimidine ring selectively before amine substitution. However, these are more complex and typically reserved for highly functionalized derivatives.
- Use of Different Solvents and Bases : Reaction conditions can be optimized by varying solvents (e.g., DMF, DMSO) or adding bases to facilitate nucleophilic substitution, but mild conditions with THF and direct amine addition remain preferred for this compound.
Summary Table of Preparation Method
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Starting material | 4,6-Dichloropyrimidine | Commercially available or synthesized |
| 2. Nucleophile addition | Octylamine addition | 1 equiv, THF, 30 °C, 18 h |
| 3. Reaction mechanism | SNAr substitution at 4-position | Selective displacement of 4-Cl |
| 4. Work-up | Solvent removal, extraction | Standard organic work-up |
| 5. Purification | Column chromatography, recrystallization | To isolate pure this compound |
| 6. Characterization | NMR, MS, melting point | Confirm structure and purity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
